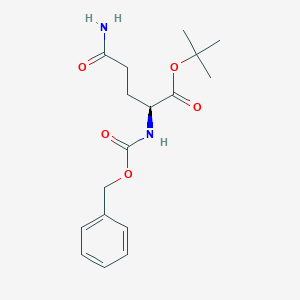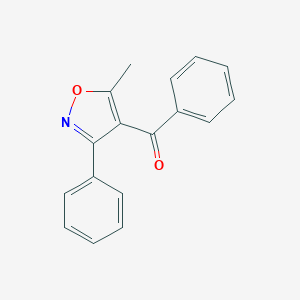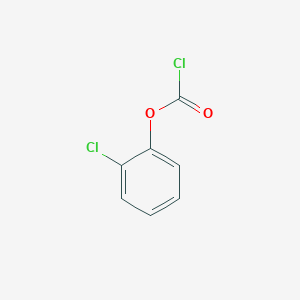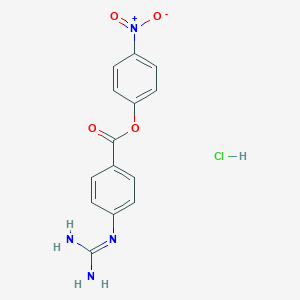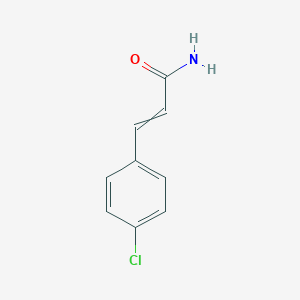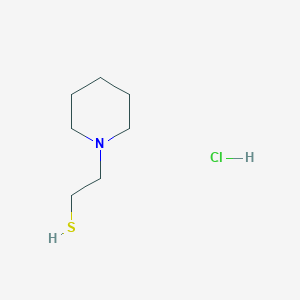
1-Piperidine ethanethiol, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidine ethanethiol, monohydrochloride is a chemical compound that has been widely used in scientific research applications. This compound is also known as PET or PET-HCl and is a thiol-containing compound. PET has been used in various research studies due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of PET involves the interaction between its thiol group and various biological molecules. PET can form covalent bonds with proteins and enzymes, which can lead to the modification of their structure and function. PET can also interact with DNA, which can lead to the formation of DNA adducts. The formation of DNA adducts can cause DNA damage and can lead to mutations.
Effets Biochimiques Et Physiologiques
PET has been shown to have various biochemical and physiological effects. PET can induce oxidative stress in cells, which can lead to cell death. PET can also inhibit the activity of various enzymes such as acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synaptic cleft. The accumulation of acetylcholine can lead to the overstimulation of the nervous system, which can cause seizures and convulsions.
Avantages Et Limitations Des Expériences En Laboratoire
PET has several advantages for lab experiments. PET is a relatively stable compound that can be stored for long periods of time. PET is also soluble in water and ethanol, which makes it easy to handle in the lab. However, PET has some limitations for lab experiments. PET can induce oxidative stress in cells, which can lead to cell death. PET can also interact with various biological molecules, which can lead to the modification of their structure and function.
Orientations Futures
There are several future directions for the study of PET. PET can be used as a fluorescent probe to study the interaction between proteins and lipids. PET can also be used as a reducing agent in various biochemical assays to study the redox state of proteins and enzymes. PET can also be used as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 1-Piperidine ethanethiol, monohydrochloride is a thiol-containing compound that has been widely used in scientific research applications. PET has unique properties and mechanism of action that make it a valuable tool for studying various biological processes. PET has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of PET, which can lead to the development of new therapeutic agents and diagnostic tools.
Méthodes De Synthèse
The synthesis method of PET involves the reaction between piperidine and ethanethiol in the presence of hydrochloric acid. The reaction produces PET as a white crystalline solid that is soluble in water and ethanol. The purity of PET can be determined by various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
PET has been widely used in scientific research applications due to its unique properties. PET is a thiol-containing compound that can interact with various biological molecules such as enzymes, proteins, and DNA. PET has been used as a reducing agent in various biochemical assays to study the redox state of proteins and enzymes. PET has also been used as a fluorescent probe to study the interaction between proteins and lipids.
Propriétés
Numéro CAS |
17339-58-1 |
|---|---|
Nom du produit |
1-Piperidine ethanethiol, monohydrochloride |
Formule moléculaire |
C7H16ClNS |
Poids moléculaire |
181.73 g/mol |
Nom IUPAC |
2-piperidin-1-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c9-7-6-8-4-2-1-3-5-8;/h9H,1-7H2;1H |
Clé InChI |
LDBPTVNVBLNFAU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCS.Cl |
SMILES canonique |
C1CCN(CC1)CCS.Cl |
Synonymes |
1-Piperidine ethanethiol, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



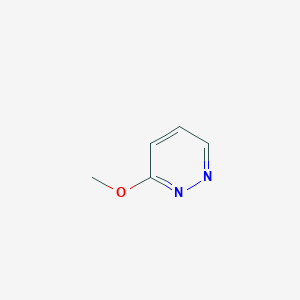
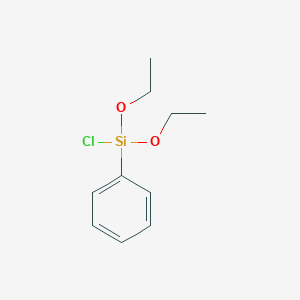
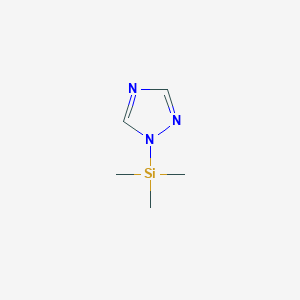
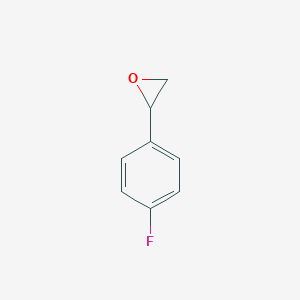
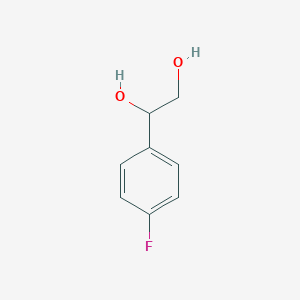
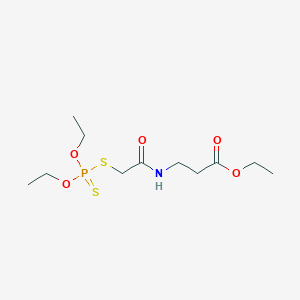
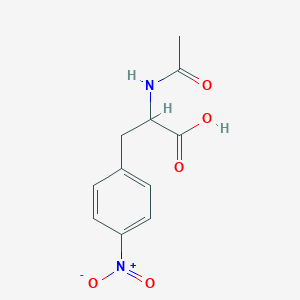
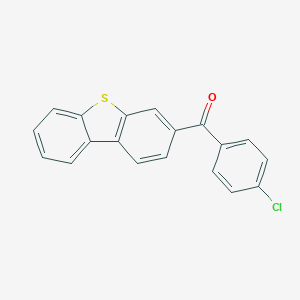
![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
